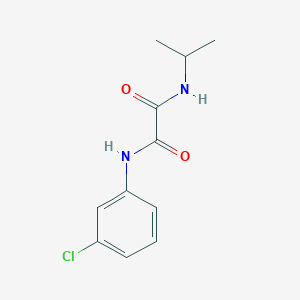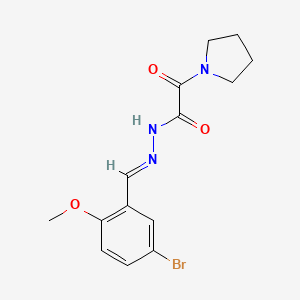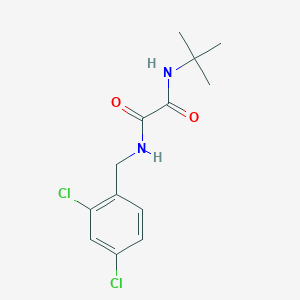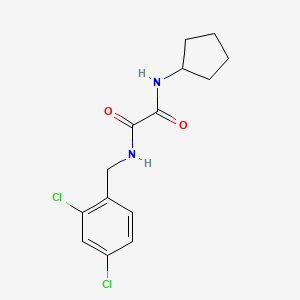
N-(3-chlorophenyl)-N'-isopropylethanediamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-isopropylethanediamide, commonly known as ACPD, is a chemical compound used in scientific research. It is an agonist for metabotropic glutamate receptors (mGluRs) and is used to study the physiological and biochemical effects of these receptors.
Wirkmechanismus
ACPD acts as an agonist for N-(3-chlorophenyl)-N'-isopropylethanediamide, specifically the mGluR1 and mGluR5 subtypes. When ACPD binds to these receptors, it activates a signaling cascade that leads to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
ACPD has been shown to have a variety of biochemical and physiological effects. It can modulate neurotransmitter release, alter synaptic plasticity, and affect neuronal excitability. ACPD has also been shown to have analgesic effects, and it may have potential as a treatment for chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ACPD in lab experiments is that it is a potent and selective agonist for N-(3-chlorophenyl)-N'-isopropylethanediamide. This allows researchers to study the specific effects of mGluR activation without interference from other receptors. However, ACPD has limitations in terms of its pharmacokinetics and pharmacodynamics, which may affect its suitability for certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving ACPD and N-(3-chlorophenyl)-N'-isopropylethanediamide. One area of interest is the development of new drugs that target N-(3-chlorophenyl)-N'-isopropylethanediamide, which may have therapeutic potential for a variety of neurological and psychiatric disorders. Other directions include investigating the role of N-(3-chlorophenyl)-N'-isopropylethanediamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's, and exploring the potential of mGluR modulation in the treatment of addiction and mood disorders.
In conclusion, ACPD is a chemical compound that is widely used in scientific research to study the function of N-(3-chlorophenyl)-N'-isopropylethanediamide. It has a variety of biochemical and physiological effects and has potential as a treatment for chronic pain and other disorders. Future research directions include the development of new drugs that target N-(3-chlorophenyl)-N'-isopropylethanediamide and investigating the role of N-(3-chlorophenyl)-N'-isopropylethanediamide in neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
ACPD is widely used in scientific research to study the function of N-(3-chlorophenyl)-N'-isopropylethanediamide. These receptors are involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and pain perception. ACPD has been used to investigate the role of N-(3-chlorophenyl)-N'-isopropylethanediamide in these processes, as well as in drug addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPGYSIYBPQXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(propan-2-yl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848375.png)
![2-(2-benzylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848380.png)

![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848395.png)



![2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848453.png)
![N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848468.png)
![N-(3-bromophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848476.png)

![N-cyclohexyl-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848486.png)
![N-(2,4-dichlorobenzyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848492.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848497.png)